1-Fluoropyrene
Overview
Description
1-Fluoropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₉F. It is a derivative of pyrene, where one hydrogen atom is replaced by a fluorine atom. This compound is known for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoropyrene can be synthesized through several methods. One common approach involves the fluorination of pyrene using a fluorinating agent such as xenon difluoride or elemental fluorine. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorinating agents and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoropyrene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom in this compound can be replaced by other electrophiles under suitable conditions.
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include substituted pyrenes with various functional groups.
Oxidation: Products include pyrene quinones and other oxygenated derivatives.
Reduction: Products include reduced pyrene derivatives.
Scientific Research Applications
1-Fluoropyrene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe for studying biological processes.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1-fluoropyrene is primarily related to its ability to interact with various molecular targets through non-covalent interactions. Its fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .
Comparison with Similar Compounds
- 2-Fluoropyrene
- 3-Fluoropyrene
- 4-Fluoropyrene
- 1-Fluoronaphthalene
- 2-Fluorophenanthrene
Comparison: 1-Fluoropyrene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to other fluorinated polycyclic aromatic hydrocarbons, this compound exhibits different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
1-fluoropyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGKLOPKLNXDDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168646 | |
Record name | Pyrene, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1691-65-2 | |
Record name | Pyrene, 1-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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